

Technical Guide: Commercial Availability & Synthesis of 2-(Cyclopentyloxy)-4-methylaniline

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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline

CAS No.: 640767-85-7

Cat. No.: B1323312

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Executive Summary & Chemical Identity

2-(Cyclopentyloxy)-4-methylaniline is a specialized fine chemical intermediate primarily utilized in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and tyrosine kinase inhibitors. Its structure features a lipophilic cyclopentyloxy group ortho to the aniline amine, a motif known to enhance metabolic stability and hydrophobic binding affinity in drug targets.

Due to its specific substitution pattern, this compound is often classified as a custom synthesis building block rather than a bulk commodity. Researchers must typically source it through specialized vendors or synthesize it in-house using established protocols.

Chemical Profile

Property	Detail
Chemical Name	2-(Cyclopentyloxy)-4-methylaniline
CAS Number	640767-85-7 (Primary); Analogous to 640767-87-9 (Cyclopropyl variant)
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol
SMILES	<chem>CC1=CC(N)=C(OC2CCCC2)C=C1</chem>
Key Structural Features	Aniline core; Ortho-cyclopentyloxy (steric/lipophilic); Para-methyl (electronic donor)

Commercial Availability Landscape

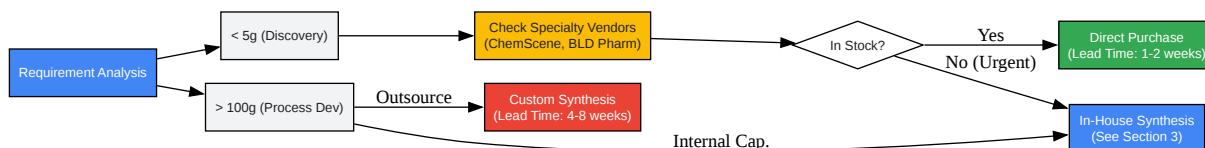
Unlike common reagents like 4-methylaniline (p-toluidine), the 2-cyclopentyloxy derivative is not widely stocked in bulk catalogs. The supply chain is characterized by "Make-to-Order" (MTO) models.

Primary Sourcing Channels

- **Specialty Building Block Vendors:** Companies like ChemScene, BLD Pharm, and Ambeed often list this compound or its close analogs (e.g., 3-cyclopentyloxy isomers).
- **Custom Synthesis Services:** For quantities >100g, contract research organizations (CROs) are the most reliable source.
- **Precursor Sourcing:** The most robust strategy for consistent supply is to purchase the stable precursors (2-Fluoro-4-methylnitrobenzene or 5-Methyl-2-nitrophenol) and perform the final two steps in-house.

Supply Chain Logic Diagram

The following diagram illustrates the decision matrix for sourcing this compound based on project phase.



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Figure 1: Sourcing decision matrix for **2-(Cyclopentyloxy)-4-methylaniline**.

Synthetic Protocols

For researchers requiring high purity (>98%) or reliable supply, in-house synthesis is recommended. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Phenol Alkylation.

Route A: SNAr Displacement (Recommended for High Purity)

This route uses 2-Fluoro-4-methylnitrobenzene as the starting material. The fluorine atom is highly activated toward nucleophilic displacement by the alkoxide, ensuring high regioselectivity without isomer byproducts.

Reagents:

- Precursor: 2-Fluoro-4-methylnitrobenzene (CAS 446-11-7) - Commercially Available.
- Nucleophile: Cyclopentanol.
- Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
- Solvent: THF or DMF (Anhydrous).

Step-by-Step Protocol:

- **Alkoxide Formation:** In a flame-dried flask under N₂, dissolve Cyclopentanol (1.2 eq) in anhydrous THF. Cool to 0°C. Carefully add NaH (1.3 eq, 60% dispersion). Stir for 30 min until H₂ evolution ceases.
- **SNAr Reaction:** Add 2-Fluoro-4-methylnitrobenzene (1.0 eq) dropwise. Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (activation of F by NO₂ makes this rapid).
- **Workup:** Quench with water. Extract with EtOAc.^[1] Wash with brine. Dry over Na₂SO₄.^{[1][2]} Concentrate to yield intermediate: 2-(Cyclopentyl)oxy-4-methylnitrobenzene.
- **Reduction:** Dissolve intermediate in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate under H₂ balloon (1 atm) for 4-6 hours.
- **Purification:** Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc or use column chromatography if necessary.

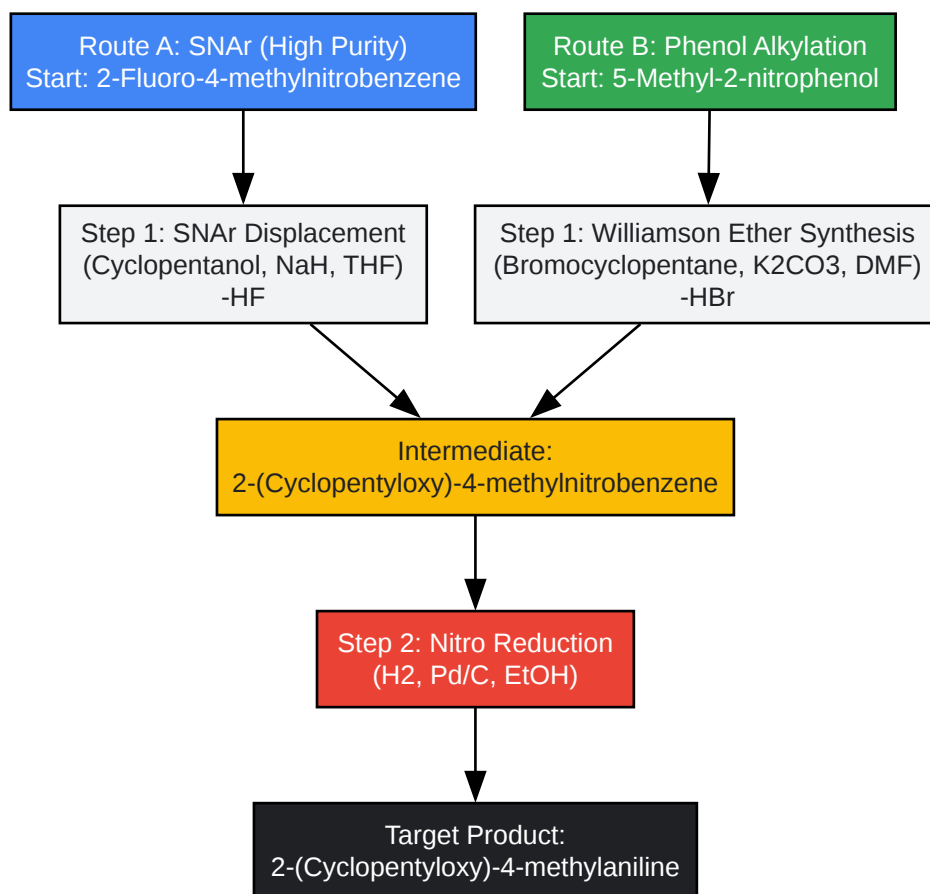
Route B: Phenol Alkylation (Cost-Effective)

This route starts with 5-Methyl-2-nitrophenol. While reagents are cheaper, the reaction is slower and may require higher temperatures.

Reagents:

- **Precursor:** 5-Methyl-2-nitrophenol (CAS 700-38-9).
- **Alkylating Agent:** Bromocyclopentane.
- **Base:** Potassium Carbonate (K₂CO₃).
- **Solvent:** DMF or Acetonitrile.

Synthesis Pathway Diagram^[2]



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Figure 2: Comparative synthetic pathways for **2-(Cyclopentyloxy)-4-methylaniline**.

Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following QC parameters must be met. The presence of the ortho-cyclopentyloxy group is the critical structural feature to verify, as it distinguishes this compound from its isomers.

Test	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/H ₂ O)	≥ 98.0% Area
Identity (NMR)	¹ H NMR (DMSO-d ₆)	Cyclopentyl multiplet (~1.6-1.9 ppm, 8H); Methine (~4.8 ppm, 1H); Methyl singlet (2.2 ppm, 3H); Aromatic protons (3H).
Identity (MS)	LC-MS (ESI+)	[M+H] ⁺ = 192.1 ± 0.2 Da
Appearance	Visual	Off-white to pale brown solid/oil (oxidizes upon air exposure).

Critical Impurity:

- Des-cyclopentyl analog (2-Amino-5-methylphenol): Can result from incomplete alkylation (Route B) or ether cleavage. Detected by a broad phenolic OH peak in NMR (>9 ppm) and mass shift (-68 Da).

Handling & Safety

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) over time.
- Hazards: Like most anilines, this compound should be treated as potentially toxic by inhalation and skin contact. Use standard PPE (gloves, goggles, fume hood).
- Stability: The cyclopentyloxy ether linkage is generally stable to basic and mild acidic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr₃).

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